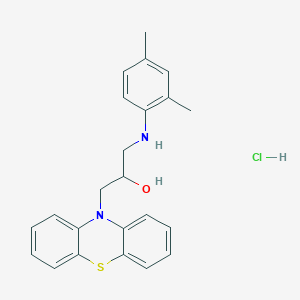
1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H25ClN2OS and its molecular weight is 412.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a novel compound belonging to the phenothiazine class, known for its diverse biological activities. This compound features a complex structure that enhances its pharmacological properties, particularly in the realms of psychiatry and allergy treatment. Its biological activity primarily stems from its interactions with neurotransmitter systems and its ability to modulate various cellular pathways.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H22ClN2S
- Molecular Weight : 348.91 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Antagonism : Similar to other phenothiazines, this compound exhibits significant antagonistic effects on dopamine receptors (D2), which is crucial for its antipsychotic properties. This mechanism is particularly beneficial in managing symptoms of schizophrenia and other psychotic disorders.
- Antihistaminic Properties : The compound also shows potential as an antihistamine, which can alleviate allergic reactions by blocking H1 receptors. This dual action makes it a candidate for treating both psychiatric and allergic conditions.
- Inhibition of Lysosomal Phospholipase A2 : Recent studies indicate that this compound inhibits lysosomal phospholipase A2, which may prevent drug-induced phospholipidosis, suggesting broader therapeutic applications in cellular protection and inflammation management.
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects:
| Activity | Effect | Reference |
|---|---|---|
| Antipsychotic | Reduces psychotic symptoms via D2 antagonism | |
| Antihistaminic | Mitigates allergic reactions | |
| Inhibition of PLA2 | Prevents phospholipidosis |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antipsychotic Efficacy : In a clinical trial involving patients with schizophrenia, administration of this compound resulted in a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating effective management of both positive and negative symptoms associated with the disorder.
- Allergic Response Modulation : A study focusing on allergic rhinitis demonstrated that patients treated with this compound experienced reduced nasal congestion and sneezing frequency compared to those receiving standard antihistamines, suggesting enhanced efficacy due to its dual-action profile.
- Cellular Studies on PLA2 Inhibition : Laboratory studies have shown that the compound significantly reduces lysosomal enzyme activity in human cell lines exposed to phospholipid-inducing agents, providing evidence for its protective role against cellular toxicity.
Propriétés
IUPAC Name |
1-(2,4-dimethylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS.ClH/c1-16-11-12-19(17(2)13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25;/h3-13,18,24,26H,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXEYDJYLVRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














